(1S,2R)-2-Dimethylphosphorylcyclopentane-1-carboxylic acid
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Overview
Description
(1S,2R)-2-Dimethylphosphorylcyclopentane-1-carboxylic acid is a chiral organophosphorus compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring a cyclopentane ring with a dimethylphosphoryl group and a carboxylic acid group, makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Dimethylphosphorylcyclopentane-1-carboxylic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a cyclopentene derivative, in the presence of a chiral phosphine ligand and a transition metal catalyst. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and can be scaled up to produce significant quantities of the compound. Additionally, enzymatic resolution methods can be employed to separate the desired enantiomer from a racemic mixture .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Dimethylphosphorylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The dimethylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphine oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
(1S,2R)-2-Dimethylphosphorylcyclopentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,2R)-2-Dimethylphosphorylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-Dimethylphosphorylcyclopentane-1-carboxylic acid
- (1S,2R)-2-Aminocyclopentanecarboxylic acid
- (1R,2S)-2-Aminocyclopentanecarboxylic acid
Uniqueness
(1S,2R)-2-Dimethylphosphorylcyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both a dimethylphosphoryl group and a carboxylic acid group. This combination of features allows it to participate in a wide range of chemical reactions and interact selectively with biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
(1S,2R)-2-dimethylphosphorylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O3P/c1-12(2,11)7-5-3-4-6(7)8(9)10/h6-7H,3-5H2,1-2H3,(H,9,10)/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVYABNOXIGBSX-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1CCCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CP(=O)(C)[C@@H]1CCC[C@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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